Cas no 1214386-43-2 (3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine)

3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(4-fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine
- 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine
-
- インチ: 1S/C17H13FN2/c1-12-8-15(13-4-2-6-19-10-13)16(9-17(12)18)14-5-3-7-20-11-14/h2-11H,1H3
- InChIKey: STKHQDGTERDHHU-UHFFFAOYSA-N
- SMILES: FC1C=C(C2C=NC=CC=2)C(C2C=NC=CC=2)=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 309
- XLogP3: 3.5
- トポロジー分子極性表面積: 25.8
3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003719-500mg |
3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine |
1214386-43-2 | 97% | 500mg |
$798.70 | 2023-09-04 | |
Alichem | A010003719-250mg |
3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine |
1214386-43-2 | 97% | 250mg |
$504.00 | 2023-09-04 | |
Alichem | A010003719-1g |
3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine |
1214386-43-2 | 97% | 1g |
$1534.70 | 2023-09-04 |
3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridineに関する追加情報
Recent Advances in the Study of 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine (CAS: 1214386-43-2)
The compound 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine (CAS: 1214386-43-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the structural features of this compound make it a promising scaffold for further drug development. Researchers have successfully optimized the synthesis route to improve yield and purity, which is crucial for scaling up production for preclinical studies.
In vitro and in vivo studies have demonstrated that derivatives of 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR. These findings are particularly relevant for the development of targeted therapies for hematologic malignancies and solid tumors. The compound's ability to selectively inhibit these kinases while minimizing off-target effects underscores its potential as a lead compound for further optimization.
Furthermore, recent pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine. These studies have revealed favorable oral bioavailability and metabolic stability, which are essential characteristics for advancing the compound into clinical trials. However, challenges remain in optimizing its solubility and reducing potential drug-drug interactions.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of this compound. For instance, a recent patent application disclosed novel formulations of 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine designed to enhance its therapeutic efficacy and reduce side effects. These formulations include nanoparticle-based delivery systems and prodrug strategies, which aim to improve the compound's pharmacokinetic profile.
In conclusion, 3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine (CAS: 1214386-43-2) represents a promising candidate for the development of next-generation kinase inhibitors. Its unique structural features, combined with its potent biological activity and favorable pharmacokinetic properties, make it a valuable asset in the fight against cancer and other kinase-driven diseases. Future research should focus on further optimizing its chemical properties and advancing it through preclinical and clinical development.
1214386-43-2 (3-(4-Fluoro-5-methyl-2-(pyridin-3-yl)phenyl)pyridine) Related Products
- 941892-54-2(N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)
- 2138404-36-9(4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one)
- 151856-34-7(1-(2,4-Difluorophenyl)-2-methylpropan-1-one)
- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 1353995-68-2((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)
- 1487953-63-8(3-(2,6-difluorophenyl)azetidin-3-ol)
- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)
- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)




